2-((2-Fluoropyridin-3-yl)methylene)malononitrile

Description

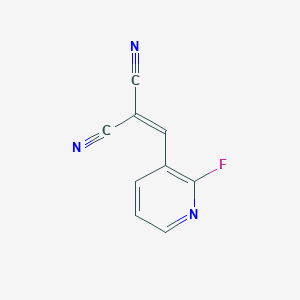

2-((2-Fluoropyridin-3-yl)methylene)malononitrile is a fluorinated heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at the 2-position and a malononitrile moiety at the 3-position. This structure combines the electron-withdrawing effects of fluorine and the π-conjugated malononitrile group, making it a candidate for applications in materials science, particularly in nonlinear optics and optoelectronics.

Properties

IUPAC Name |

2-[(2-fluoropyridin-3-yl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4FN3/c10-9-8(2-1-3-13-9)4-7(5-11)6-12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYSQZYEMYXMBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C=C(C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluoropyridin-3-yl)methylene)malononitrile typically involves the reaction of 2-fluoropyridine-3-carbaldehyde with malononitrile in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The base, often piperidine or pyridine, facilitates the condensation reaction, leading to the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluoropyridin-3-yl)methylene)malononitrile can undergo various chemical reactions, including:

Nucleophilic substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Condensation reactions: The methylene group can participate in further condensation reactions with aldehydes or ketones.

Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines or thiols, typically under basic conditions.

Condensation reactions: Aldehydes or ketones in the presence of a base.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Major Products Formed

Nucleophilic substitution: Substituted pyridine derivatives.

Condensation reactions: Extended conjugated systems or heterocyclic compounds.

Reduction: Amino derivatives of the original compound.

Scientific Research Applications

2-((2-Fluoropyridin-3-yl)methylene)malononitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Fluoropyridin-3-yl)methylene)malononitrile is not fully understood. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom and nitrile groups may enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Halogen-Substituted Pyridinyl Derivatives

- 2-((2-Chloro-4-iodopyridin-3-yl)methylene)malononitrile (): The chloro and iodo substituents introduce steric bulk and polarizable electron-withdrawing effects, which may enhance intermolecular interactions in crystal packing. Compared to the fluorine analog, the larger iodine atom could reduce solubility but improve charge-transfer properties in solid-state applications.

Quinolinyl Derivatives

- The methyl group at the 7-position may improve thermal stability but could hinder crystallinity due to steric effects .

Heteroaromatic Core Variations

Phenothiazine-Based Malononitriles ():

- Derivatives like 2-((10-hexyl-10H-phenothiazin-3-yl)methylene)malononitrile exhibit high first hyperpolarizability (β) values (theor. up to 1,100 × 10⁻³⁰ esu), making them superior for nonlinear optical (NLO) applications.

- The phenothiazine core provides electron-rich character, contrasting with the electron-deficient fluoropyridine system. This difference influences charge-transfer efficiency and excited-state stability .

Thiophene-Based Derivatives ():

- Compounds such as 2-{2-[(5-diphenylaminothiophen-2-yl)methylene]-4-phenylthiazol-2(5H)-ylidene}malononitrile show strong absorption in the visible range (λmax = 655 nm in CH₂Cl₂), attributed to extended conjugation and donor-acceptor interactions.

- Fluoropyridinyl analogs may exhibit blueshifted absorption due to the pyridine ring’s lower electron-donating capacity compared to thiophene .

Structural and Crystallographic Comparisons

Spectroscopic and Computational Insights

- DFT Calculations: For phenothiazine derivatives, theoretical studies align with experimental UV-Vis data, confirming charge-transfer transitions (). Similar computational modeling for the fluoropyridinyl compound would predict absorption in the 300–400 nm range, influenced by fluorine’s electronegativity.

- NMR Trends: Fluorine’s deshielding effect would result in distinct ¹⁹F NMR signals, while malononitrile’s nitrile groups appear as singlets near δ 110–120 ppm in ¹³C NMR (cf. ).

Biological Activity

2-((2-Fluoropyridin-3-yl)methylene)malononitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanism of action, and relevant case studies, providing a comprehensive overview of its significance in drug development.

- Molecular Formula : C10H7F N2

- Molecular Weight : 180.17 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom in the pyridine ring enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with target proteins.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including melanoma and glioma cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

- A study reported that derivatives of malononitrile exhibited significant cytotoxic effects on cancer cell lines, suggesting that structural modifications can enhance their anticancer potential .

- Antimicrobial Properties :

- Antioxidant Activity :

Case Studies

Several studies have explored the biological activity of similar compounds and their derivatives:

Q & A

Q. What synthetic methodologies are most effective for preparing 2-((2-Fluoropyridin-3-yl)methylene)malononitrile?

The compound is typically synthesized via the Knoevenagel condensation between 2-fluoropyridine-3-carbaldehyde and malononitrile in the presence of a base (e.g., piperidine) in ethanol. Key parameters include:

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

- Crystallize the compound from ethanol or dichloromethane.

- Collect data using Mo Kα radiation (λ = 0.71073 Å) on a diffractometer (e.g., SuperNova).

- Refine using SHELXL (space group identification, displacement parameters) with R1 < 0.05 for high precision .

- Validate hydrogen bonding networks and π-π interactions using PLATON .

Q. What spectroscopic techniques are used to characterize its purity and structure?

- IR spectroscopy : Confirm nitrile (C≡N) stretches at ~2215–2223 cm<sup>-1</sup> and aromatic C=C at ~1567–1620 cm<sup>-1</sup> .

- <sup>1</sup>H/<sup>13</sup>C NMR : Detect aromatic protons (δ 7.5–8.0 ppm) and nitrile carbons (δ 110–115 ppm) .

- TLC : Monitor reaction progress (Rf ~0.33–0.67 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict its optoelectronic properties?

- Perform density functional theory (DFT) calculations (B3LYP/6-31G(d,p)) to model frontier molecular orbitals (HOMO-LUMO gaps) and charge-transfer transitions.

- Compare calculated UV-Vis absorption (λmax) with experimental data to validate accuracy. For example, λmax deviations < 20 nm indicate reliable predictions .

- Use TD-DFT to simulate excited-state behavior for applications in OLEDs or DSSCs .

Q. What strategies resolve contradictions in reported antimicrobial activity data for similar malononitrile derivatives?

- Dose-response assays : Test compounds at multiple concentrations (e.g., 1–100 µM) to identify MIC (minimum inhibitory concentration).

- Control for solvent effects : Use DMSO at ≤1% to avoid false positives.

- Structural analogs : Compare substituent effects (e.g., 2-fluoropyridinyl vs. thiophenyl) to isolate electronic vs. steric contributions .

Q. How can its photocatalytic degradation kinetics be studied under UV-Vis irradiation?

- Prepare a suspension of TiO2 or ZnO nanoparticles (1–2 g/L) in dye solution (10<sup>−5</sup> M).

- Monitor decolourization via UV-Vis spectroscopy (λmax ~655 nm for phenothiazine analogs).

- Fit data to a pseudo-first-order model : ln(C0/C) = kt, where k ≈ 0.05–0.1 min<sup>−1</sup> for optimal catalysts .

Q. What mechanistic insights explain its reactivity in cyclocondensation reactions?

- The electron-withdrawing nitrile groups activate the methylene carbon for nucleophilic attack.

- In reactions with α-cyanoketene dithioacetals, the compound forms triazolopyrimidines via Michael addition followed by cyclization (green conditions, room temperature) .

Q. How can its thermal stability be assessed for optoelectronic device integration?

- Perform thermogravimetric analysis (TGA) under N2 (heating rate: 10°C/min).

- Decomposition temperatures >250°C indicate suitability for OLED fabrication .

Data Interpretation and Contradictions

Q. Why do reported synthetic yields vary widely (43–93%) for structurally similar derivatives?

Q. How to reconcile discrepancies in UV-Vis absorption maxima between experimental and computational results?

- Functional selection : B3LYP overestimates λmax by ~30 nm compared to CAM-B3LYP, which accounts for charge-transfer states .

- Solvent corrections : Include PCM (polarizable continuum model) for solvent effects .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.